4-(Pyridin-2-yl)piperidine-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-(Pyridin-2-yl)piperidine-4-carbonitrile involves several steps. The process begins with the reaction of tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate with TFA-DCM at 0°C . The reaction mixture is then stirred for 40 minutes at 0°C. After this time, the reaction mixture is quenched with a saturated ammonium chloride solution and extracted with dichloromethane . The resultant product is then subjected to silica gel chromatography to yield 4-pyridin-2-ylpiperidine-4-carbonitrile .Molecular Structure Analysis
The InChI code for 4-(Pyridin-2-yl)piperidine-4-carbonitrile is 1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 4-(Pyridin-2-yl)piperidine-4-carbonitrile are complex and involve multiple steps. For example, the compound can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
4-(Pyridin-2-yl)piperidine-4-carbonitrile is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
1. Use in Organic Chemistry
- Application : “4-(Pyridin-2-yl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C11H13N3 . It is used in various chemical reactions in the field of organic chemistry .
- Results : The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound can facilitate the synthesis of other complex organic compounds .
2. Use in Antibacterial Research
- Application : This compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity .
- Method : The compound was used in a synthetic route involving piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .
- Results : Only one of the synthesized compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
3. Use in Drug Discovery
- Application : The pyrrolidine ring, which is a part of the “4-(Pyridin-2-yl)piperidine-4-carbonitrile” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results : The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound can facilitate the synthesis of other complex organic compounds .
4. Use in Synthesis of cis-3,4-diphenylpyrrolidine Derivatives
- Application : This compound has been used in the synthesis of cis-3,4-diphenylpyrrolidine derivatives, which act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Method : The compound was used in a synthetic route involving the replacement of a non-stereochemical group with a stereochemical group .
- Results : The synthesized compounds showed beneficial activity for the treatment of autoimmune diseases .
5. Use in Synthesis of Methyl Piperidine-4-yl-carbamate
- Application : This compound has been used in the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt .
- Method : The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of benzyl group and finally by making its salt .
- Results : The synthesized compound can be used in further chemical reactions .
6. Use in Anticancer Research
- Application : Piperidine derivatives, including “4-(Pyridin-2-yl)piperidine-4-carbonitrile”, are being utilized in different ways as anticancer agents .
- Results : The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound can facilitate the synthesis of other complex organic compounds .
7. Use in Antiviral Research
- Application : Piperidine derivatives, including “4-(Pyridin-2-yl)piperidine-4-carbonitrile”, are being utilized in different ways as antiviral agents .
- Results : The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound can facilitate the synthesis of other complex organic compounds .
Safety And Hazards
properties
IUPAC Name |
4-pyridin-2-ylpiperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQVGWZSCZUOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693637 | |
Record name | 4-(Pyridin-2-yl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)piperidine-4-carbonitrile | |
CAS RN |
767263-33-2 | |
Record name | 4-(Pyridin-2-yl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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